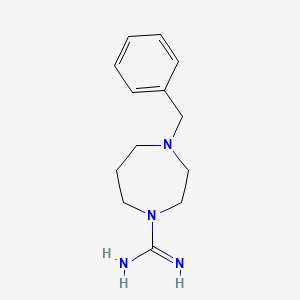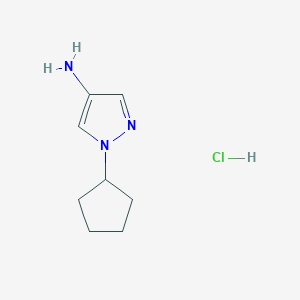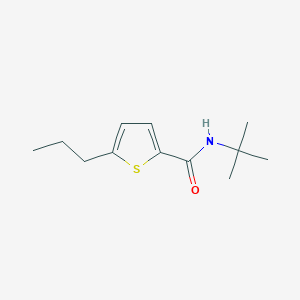![molecular formula C12H16ClNOS B1457985 (8-アザビシクロ[3.2.1]オクタン-3-イル)(チオフェン-2-イル)メタノン塩酸塩 CAS No. 1823499-10-0](/img/structure/B1457985.png)
(8-アザビシクロ[3.2.1]オクタン-3-イル)(チオフェン-2-イル)メタノン塩酸塩
説明
(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C12H16ClNOS and its molecular weight is 257.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality (8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
トロパンアルカロイドの合成
この化合物のコア構造である8-アザビシクロ[3.2.1]オクタン骨格は、トロパンアルカロイドファミリーの中心的な構造です 。これらのアルカロイドは、薬理学的に重要な役割を果たしており、乗り物酔い、パーキンソン病、過敏性腸症候群などの治療薬として使用されています。この骨格の立体選択的合成に関する研究は、新しい治療薬の開発につながる可能性があります。
エナンチオ選択的合成
この化合物の骨格は、エナンチオ選択的合成に使用することができます。これは、正しいキラル配置を持つ医薬品を生成するために不可欠です 。このプロセスは、薬効を高め、副作用を軽減することができるため、製薬研究において重要な用途となっています。
有機合成中間体
有機合成の中間体として、この化合物は、農薬、製薬、染料分野における複雑な分子の生成に使用することができます 。化学反応におけるその多用途性は、化学者にとって貴重なツールとなっています。
創薬
対象の化合物に関連する2-アザビシクロ[3.2.1]オクタン骨格の独特の構造は、創薬において潜在的な可能性を示しています 。これは、複雑な天然物の全合成における重要な合成中間体として役立ちます。
作用機序
Target of Action
It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which are known to interact with various neurotransmitter systems in the nervous system.
Biochemical Pathways
Given its structural similarity to tropane alkaloids , it may influence similar biochemical pathways, such as those involving neurotransmitter synthesis, release, and reuptake.
生化学分析
Biochemical Properties
(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind to specific enzyme active sites, potentially inhibiting or activating their functions. For example, it may interact with enzymes involved in neurotransmitter synthesis, thereby influencing biochemical pathways related to neural signaling . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
The effects of (8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In neural cells, it may modulate neurotransmitter release and uptake, affecting synaptic transmission and plasticity . Additionally, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, (8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activities . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of (8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride in laboratory settings are influenced by its stability and degradation over time. In vitro studies have shown that this compound remains stable under controlled conditions for extended periods, allowing for prolonged experimental observations . Its degradation products may have different biochemical properties, which could influence long-term cellular effects.
Dosage Effects in Animal Models
In animal models, the effects of (8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride vary with dosage. Low doses may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects are often observed, where a certain dosage level is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . These interactions can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of (8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its biochemical activity and efficacy.
Subcellular Localization
The subcellular localization of (8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride is crucial for its function. This compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . Its activity and function can be modulated by its localization, affecting its interactions with other biomolecules and cellular processes.
特性
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-yl(thiophen-2-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS.ClH/c14-12(11-2-1-5-15-11)8-6-9-3-4-10(7-8)13-9;/h1-2,5,8-10,13H,3-4,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGUGUVPLBETML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)C(=O)C3=CC=CS3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis(1-[(4-methoxyphenyl)methyl]-1-methylguanidine), sulfuric acid](/img/structure/B1457902.png)
![4-[5-(1-Chloro-2-methylpropan-2-YL)-1,2,4-oxadiazol-3-YL]aniline](/img/structure/B1457904.png)




![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1457912.png)

![8-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1457916.png)



![{1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B1457923.png)

